molecular formula C16H12BrFO3 B1327975 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898759-37-0

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Cat. No.: B1327975
CAS No.: 898759-37-0
M. Wt: 351.17 g/mol
InChI Key: LJZPOIVKXKZKOS-UHFFFAOYSA-N
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Description

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that features a bromine atom, a fluorine atom, and a dioxolane ring attached to a benzophenone core. This compound is of interest due to its unique structural features, which make it a valuable building block in organic synthesis and various scientific research applications.

Scientific Research Applications

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:

Safety and Hazards

The compound 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile has several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the bromination of a phenoxybenzonitrile derivative followed by a reaction with a dioxolane-containing reagent . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the dioxolane ring, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The dioxolane ring also imparts specific chemical properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of 4-Bromo-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPOIVKXKZKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645077
Record name (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-37-0
Record name (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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